2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
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Overview
Description
2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a complex organic compound featuring both fluorine and trifluoromethyl groups These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of, often enhancing stability, lipophilicity, and bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure, followed by the introduction of the fluorine and trifluoromethyl groups. Common synthetic methods include:
Electrophilic Aromatic Substitution (EAS): This method is used to introduce the fluorine atom into the aromatic ring.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Catalysts: Palladium (Pd), Platinum (Pt)
Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is largely dependent on its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces . These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-(trifluoromethyl)benzoic acid
- 3-fluoro-4-(trifluoromethyl)benzoic acid
- 4-(trifluoromethyl)benzoic acid
Uniqueness
Compared to similar compounds, 2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid stands out due to the presence of the pyrazole moiety, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine and trifluoromethyl groups further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1977985-05-9 |
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Molecular Formula |
C12H8F4N2O2 |
Molecular Weight |
288.2 |
Purity |
95 |
Origin of Product |
United States |
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